molecular formula C11H11F2N B2928575 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287316-78-1

3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2928575
CAS No.: 2287316-78-1
M. Wt: 195.213
InChI Key: SZGQPUMAEWLFKP-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts significant rigidity and stability. The presence of the difluorophenyl group further enhances the compound’s chemical properties, making it a valuable candidate for various applications in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to introduce the difluorophenyl group. This method is advantageous due to its efficiency and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The difluorophenyl group enhances binding affinity and selectivity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine
  • 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(3,4-difluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGQPUMAEWLFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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